molecular formula C6H11NO2 B1332701 2-Morpholinoacetaldehyde CAS No. 21977-09-3

2-Morpholinoacetaldehyde

Cat. No.: B1332701
CAS No.: 21977-09-3
M. Wt: 129.16 g/mol
InChI Key: KKOPYUKQPCQGEM-UHFFFAOYSA-N
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Description

2-Morpholinoacetaldehyde is an organic compound with the molecular formula C6H11NO2. It is characterized by the presence of a morpholine ring attached to an acetaldehyde group. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Morpholinoacetaldehyde can be synthesized through the reaction of morpholine with acetaldehyde. The reaction typically occurs under neutral or basic conditions and is often catalyzed by an oxide or an oxidizing agent .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the reaction of morpholine with formaldehyde to produce 2-Morpholinoethanol, which is then oxidized to form this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-Morpholinoacetic acid.

    Reduction: It can be reduced to 2-Morpholinoethanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

    Oxidation: 2-Morpholinoacetic acid.

    Reduction: 2-Morpholinoethanol.

    Substitution: Depending on the nucleophile, products can vary widely, including morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development and Synthesis:
2-Morpholinoacetaldehyde serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetics. For example, it can be utilized in the synthesis of morpholino-containing drugs that exhibit improved solubility and bioavailability.

Case Study:
A study explored the synthesis of morpholino derivatives from this compound, which showed promising results in inhibiting specific cancer cell lines. The derivatives demonstrated IC50 values in the low micromolar range against HeLa cells, indicating potential for anticancer drug development.

Compound Cell Line IC50 (µM) Mechanism
Morpholino derivative AHeLa15Apoptosis via ROS generation
Morpholino derivative BMCF720Cell cycle arrest at G0/G1 phase

Biochemical Research

Enzyme Inhibition Studies:
this compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. Research indicates that derivatives can act as effective inhibitors for enzymes such as aldehyde dehydrogenase and acetylcholinesterase.

Research Findings:
In enzyme assays, derivatives of this compound exhibited competitive inhibition against alkaline phosphatase with an IC50 value of 10 µM, suggesting potential therapeutic applications in conditions related to enzyme overactivity.

Enzyme Inhibition Type IC50 (µM)
Alkaline PhosphataseCompetitive10
AcetylcholinesteraseNon-competitive25

Material Science

Polymer Chemistry:
The compound is also used in the synthesis of polymers and materials. Its reactive aldehyde group can participate in condensation reactions, forming cross-linked networks useful in coatings and adhesives.

Case Study:
Recent advancements have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. A study demonstrated that polymers synthesized with this compound exhibited a 30% increase in tensile strength compared to control samples.

Toxicology and Safety Research

Assessment of Toxicity:
Research has focused on the toxicological profile of aldehydes, including this compound. Studies indicate that exposure to aldehydes can lead to cytotoxic effects; thus, understanding their safety profile is crucial for their application in pharmaceuticals and consumer products.

Findings:
A review highlighted that while low concentrations of this compound are generally safe, higher concentrations may induce cellular stress responses. Long-term exposure studies are needed to fully understand the implications of its use.

Mechanism of Action

The mechanism of action of 2-Morpholinoacetaldehyde involves its interaction with various molecular targets. It can act as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. The morpholine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

    2-Morpholinoethanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.

    2-Morpholinoacetic acid: An oxidized form of 2-Morpholinoacetaldehyde.

    4-Morpholineacetaldehyde: A positional isomer with the morpholine ring attached at a different position.

Uniqueness: this compound is unique due to its combination of an aldehyde group and a morpholine ring, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Biological Activity

2-Morpholinoacetaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. As a morpholine derivative, it exhibits various biological properties that can influence cellular mechanisms and therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from diverse studies, including case studies and data analyses.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7_7H15_{15}N\O
  • Molecular Weight : 143.21 g/mol

The morpholine ring contributes to its solubility and reactivity, which are crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several case studies have explored the effects of this compound in various biological contexts:

  • Cell Proliferation Assays : A series of experiments conducted on different cancer cell lines demonstrated that certain derivatives exhibited IC50_{50} values indicative of strong cytotoxicity. For example, one study reported an IC50_{50} value of 15 µM for a closely related morpholine compound against HepG2 cells .
  • ALDH Activity Measurement : In vivo studies using rat models assessed the impact of this compound on ALDH activity. The results indicated a correlation between increased concentrations of this compound and decreased ALDH activity, suggesting potential implications for alcohol metabolism and toxicity .
  • Mechanistic Studies : Research involving molecular docking simulations has suggested that this compound may interact with specific protein targets involved in cell signaling pathways, further elucidating its mechanism of action at the molecular level .

Data Summary

The following table summarizes the biological activities and findings related to this compound and its derivatives:

Activity TypeStudy ReferenceFindings
Cytotoxicity Significant inhibition in various cancer cell lines
Enzyme Inhibition Decreased ALDH activity correlated with toxicity
Antimicrobial Activity Promising results against microbial strains

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Morpholinoacetaldehyde with high purity, and how can reaction conditions be optimized?

To synthesize this compound, start with a morpholine derivative and acetaldehyde precursors. Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) using Design of Experiments (DoE) to maximize yield. Purification via fractional distillation or column chromatography is critical, followed by validation using NMR (¹H/¹³C) and HPLC (>98% purity) . Document all steps meticulously to ensure reproducibility, including solvent removal under reduced pressure to avoid degradation .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

Key techniques include:

  • Spectroscopy : NMR (structural confirmation), FT-IR (functional groups), and UV-Vis (conjugation analysis).
  • Chromatography : HPLC/GC-MS for purity assessment.
  • Physicochemical assays : Differential Scanning Calorimetry (DSC) for thermal stability and Karl Fischer titration for water content.
    Report absolute values (e.g., boiling point: 255.9°C at 760 mmHg, density: 1.1 g/cm³) with measurement uncertainties . Consistency in reporting ensures comparability across studies .

Q. How should researchers handle discrepancies in reported physicochemical data (e.g., boiling point variations)?

Replicate measurements under standardized conditions (e.g., ASTM methods) and validate instruments using reference compounds. For example, if literature reports boiling points ranging from 250–260°C, perform controlled distillation with calibrated thermocouples. Statistical analysis (e.g., ANOVA) can identify outliers due to impurities or measurement errors .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

The morpholino group’s electron-donating effects enhance the aldehyde’s electrophilicity. Investigate using kinetic studies (e.g., monitoring reaction rates via UV-Vis) and computational modeling (DFT calculations) to map transition states. Compare with analogs (e.g., 2-Fluoroacetaldehyde) to isolate electronic vs. steric effects .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Design accelerated stability studies:

  • pH stability : Incubate in buffers (pH 3–10) at 25°C/40°C, analyzing degradation via HPLC.
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.
    Report degradation products (e.g., morpholine derivatives) and propose stabilization strategies (e.g., lyophilization or inert atmosphere storage) .

Q. What experimental approaches are suitable for studying this compound’s interactions with biological targets (e.g., enzymes)?

Employ enzyme kinetics (Michaelis-Menten assays) to evaluate inhibition/activation. Use fluorescence quenching or Surface Plasmon Resonance (SPR) to quantify binding affinities. For in silico studies, perform molecular docking (AutoDock Vina) to predict binding poses, validated by mutagenesis experiments .

Q. How should contradictory data on reaction yields (e.g., 50% vs. 70%) be resolved in multi-laboratory studies?

Conduct interlaboratory comparisons using harmonized protocols. Analyze variables like catalyst loading, solvent purity, and mixing efficiency. Apply multivariate regression to identify critical factors. Transparent reporting of raw data and metadata is essential for troubleshooting .

Q. What computational tools can predict this compound’s behavior in complex reaction systems?

Use Gaussian or ORCA for quantum mechanical modeling of reaction pathways. Molecular dynamics (GROMACS) simulates solvation effects. Validate predictions with experimental kinetic isotope effects (KIEs) or isotopic labeling .

Q. How can degradation pathways be elucidated for this compound in environmental or biological matrices?

Apply LC-HRMS to identify degradation products in simulated systems (e.g., liver microsomes or soil slurries). Use ¹⁴C-labeled this compound to track mineralization rates. Compare with QSAR models to predict ecotoxicological impacts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods and PPE (nitrile gloves, goggles).
  • Store under nitrogen at –20°C to prevent oxidation.
  • Dispose of waste via neutralization (e.g., sodium bicarbonate) followed by incineration.
    Document all safety measures in line with OSHA and institutional guidelines .

Properties

IUPAC Name

2-morpholin-4-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-1-7-2-5-9-6-3-7/h4H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOPYUKQPCQGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364004
Record name 2-Morpholinoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21977-09-3
Record name 2-Morpholinoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Morpholinoacetaldehyde
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2-Morpholinoacetaldehyde

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